N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide
Description
N-{2-[3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide is a structurally complex molecule featuring three key components:
- Cyclopropanesulfonamide tail: A cyclopropane ring linked to a sulfonamide group via an ethyl chain, enhancing rigidity and influencing solubility and bioavailability.
This compound’s uniqueness lies in its hybrid architecture, which merges heterocyclic, aromatic, and sulfonamide functionalities into a single scaffold. Its design is tailored for applications in drug discovery, particularly in targeting enzymes or receptors where such multi-functional interactions are critical .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-10-14(12-5-8-20-9-12)11(2)17(16-10)7-6-15-21(18,19)13-3-4-13/h5,8-9,13,15H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIJCRCUOMKPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2CC2)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide, with the CAS number 2034556-86-8, is a complex organic compound notable for its potential biological activities. This compound features a pyrazole ring, a thiophene group, and a cyclopropanesulfonamide moiety, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H19N3O2S with a molecular weight of 325.5 g/mol. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O2S |
| Molecular Weight | 325.5 g/mol |
| CAS Number | 2034556-86-8 |
| Chemical Structure | Structure |
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural features exhibit significant anti-inflammatory properties. This compound has been shown to modulate pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential application in treating inflammatory diseases .
2. Antifungal Activity
Studies have highlighted the antifungal properties of pyrazole derivatives. The compound has demonstrated efficacy against various fungal strains, including Candida albicans and Cryptococcus neoformans, showcasing its potential as an antifungal agent .
3. Antitumor Activity
Preliminary findings suggest that this compound may possess antitumor properties. Its mechanism of action could involve the inhibition of tumor cell proliferation through modulation of specific signaling pathways . Research on related pyrazole compounds has indicated their effectiveness in inhibiting cancer cell growth, thus warranting further investigation into this compound's potential in oncology.
The biological activity of this compound likely involves interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The unique structural features of the compound allow it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.
Case Study: Antifungal Evaluation
In a recent study, this compound was evaluated for its antifungal activity against certified strains of Candida albicans and Cryptococcus neoformans. The results indicated a significant reduction in fungal growth at specific concentrations, suggesting its potential as a therapeutic agent in treating fungal infections .
Research Findings on Anti-inflammatory Properties
A comparative analysis of similar compounds revealed that those containing the pyrazole and thiophene moieties exhibited enhanced anti-inflammatory effects. The study demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro .
Comparison with Similar Compounds
N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide ()
- Similarities : Shares the pyrazole-thiophene backbone and ethyl linker.
- Differences: Replaces cyclopropanesulfonamide with a 4-(dimethylamino)benzamide group.
N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide ()
- Similarities : Contains a pyrazole-sulfonamide group and thiophene-derived benzo[b]thiophene.
- Differences : The hydroxyl group and benzo[b]thiophene moiety introduce hydrogen-bonding capacity and extended aromaticity.
- Implications : May exhibit stronger target binding but lower metabolic stability due to the hydroxyl group .
Pyrazole-Sulfonamide Derivatives
N-[1-(2-Chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide ()
- Similarities : Dual pyrazole-sulfonamide structure.
- Differences : Incorporates a difluoromethyl group and chloro-fluorobenzyl substituent.
- Implications : The fluorine atoms enhance lipophilicity and bioavailability, while the benzyl group may improve CNS penetration .
N-[4-(5-(3-Nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethanesulfonamide ()
- Similarities : Ethanesulfonamide group and pyrazole core.
- Differences : Contains a nitro-phenyl group and phenylsulfonyl substituent.
Thiophene-Containing Analogues
1-Cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole ()
- Similarities : Cyclopropane and pyrazole motifs.
- Differences : Replaces sulfonamide with a nitrophenylsulfanyl group.
- Implications : The nitro group may confer redox activity, useful in prodrug designs, but reduces solubility .
Comparative Analysis Table
| Compound | Key Structural Features | Biological Implications |
|---|---|---|
| N-{2-[3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide (Target) | Cyclopropanesulfonamide, thiophen-3-yl, pyrazole | Balanced solubility/permeability; potential for enzyme inhibition |
| N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide () | Benzamide, thiophen-2-yl | Enhanced solubility but limited blood-brain barrier penetration |
| N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide () | Hydroxyethyl, benzo[b]thiophene | Strong target binding; possible metabolic instability |
| N-[4-(5-(3-Nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethanesulfonamide () | Nitrophenyl, ethanesulfonamide | High reactivity in redox environments; moderate solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
